molecular formula C22H26N2O4S B2916362 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797085-47-2

2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2916362
CAS No.: 1797085-47-2
M. Wt: 414.52
InChI Key: BDCYABLCDXNJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound featuring a piperidine core substituted with a diphenylacetyl group at the 1-position and a sulfonyl-acetamide moiety at the 4-position. Such compounds are often intermediates in pharmaceutical synthesis or candidates for bioactive molecule development .

Properties

IUPAC Name

2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-23-20(25)16-29(27,28)19-12-14-24(15-13-19)22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCYABLCDXNJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Diphenylacetyl Group : Acylation of the piperidine ring with 2,2-diphenylacetyl chloride is performed under controlled conditions.
  • Esterification : The sulfonylated piperidine derivative undergoes esterification with N-methylacetamide to form the final product.

These methods are crucial for ensuring the desired chemical structure and biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets. The compound may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. Current research suggests that it may influence cellular processes such as signal transduction and gene expression.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, a study investigating related sulfonamide compounds found that they could inhibit tumor cell proliferation, migration, and induce ferroptosis—a form of regulated cell death—in cancer cells. The mechanism involved targeting the KEAP1-NRF2-GPX4 axis, which plays a critical role in cellular responses to oxidative stress and tumor growth .

Antimicrobial Properties

In addition to its antitumor effects, preliminary research indicates that this compound may exhibit antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation and migration
Induction of FerroptosisTriggering regulated cell death in tumor cells
AntimicrobialEfficacy against bacterial strains

Case Study: Antitumor Mechanism

In a notable study on related compounds, researchers utilized MTT assays to measure cell viability and scratch assays to evaluate migration capabilities in various cancer cell lines. The results indicated that treatment with sulfonamide derivatives led to significant reductions in both proliferation and migration rates. Furthermore, flow cytometry analyses revealed increased levels of reactive oxygen species (ROS) following treatment, implicating oxidative stress as a contributor to the observed ferroptosis .

Additional Research Applications

Research continues to explore the compound's utility in various medical conditions beyond cancer treatment. Its role as an intermediate in synthesizing more complex organic molecules positions it as a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Characteristics

Table 1: Key Structural and Molecular Features
Compound Name Substituents on Piperidine Molecular Formula Molecular Weight Notable Features
Target Compound 1-(2,2-Diphenylacetyl), 4-sulfonyl-N-methylacetamide (Inferred) C24H27N2O4S ~453.5 (estimated) Bulky diphenylacetyl group; sulfonyl-acetamide linkage
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide 1-(2-(2-Chlorophenyl)acetyl) C16H21ClN2O4S 372.9 Chlorophenyl substituent; lower molecular weight
2-((1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide 1-(2-Bromo-5-methoxybenzoyl) C16H21BrN2O5S 433.3 Bromine and methoxy groups; higher polarity
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide 1-(4-Chlorophenyl)sulfonyl, 2-acetamide C21H25ClN2O3S 421.0 Chlorophenyl sulfonyl; ethylphenyl acetamide

Key Observations :

  • Substituent Bulkiness : The target compound’s diphenylacetyl group introduces significant steric hindrance compared to smaller substituents like chlorophenyl or bromo-methoxybenzoyl. This may influence binding to biological targets or solubility .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Low (high lipophilicity) ~4.2
Not reported Moderate (Cl substituent) ~3.1
Not reported Low (Br, OCH3 groups) ~3.8
Not reported Low (chlorophenyl) ~3.5

Notes:

  • Melting points for analogs in range from 132–230°C, influenced by crystallinity and hydrogen bonding .
  • The diphenylacetyl group likely reduces aqueous solubility compared to halogenated analogs.

Q & A

Q. Table 1. Key Characterization Data for Synthetic Intermediates

IntermediateNMR (1H^1H) Key SignalsHRMS [M+H]+^+Purity (HPLC)
Diphenylacetyl-piperidineδ 3.4–3.6 ppm (piperidine CH2_2), 7.2–7.4 ppm (aromatic)336.184292%
Sulfonated Intermediateδ 3.8 ppm (SO2_2-adjacent CH2_2)414.156889%
Final Compoundδ 2.05 ppm (N-CH3_3), 3.1–3.3 ppm (piperidine CH2_2)479.210595%

Q. Table 2. Biological Activity Comparison of Analogous Compounds

CompoundTarget ReceptorIC50_{50} (nM)Selectivity IndexReference
Parent CompoundGPCR-X12.3 ± 1.515.8
Chlorinated AnalogGPCR-X8.9 ± 0.79.2
Methylsulfonyl DerivativeIon Channel-Y45.6 ± 3.23.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.